2-Neopentylpiperidine
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Overview
Description
2-Neopentylpiperidine is an organic compound with the molecular formula C10H21N. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications. The compound features a neopentyl group attached to the second carbon of the piperidine ring, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives act as agonists or antagonists at postjunctional nicotinic receptors . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some piperidine derivatives, for example, act by modulating the activity of their target receptors
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely. Some factors that can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds include their chemical structure and the specific biological systems they interact with
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Neopentylpiperidine typically involves the alkylation of piperidine with neopentyl halides. One common method is the reaction of piperidine with neopentyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Neopentylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The neopentyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or THF under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of this compound, such as secondary amines.
Substitution: Substituted derivatives of this compound with various functional groups.
Scientific Research Applications
2-Neopentylpiperidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Neopentylpiperidine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
N-Methylpiperidine: A methylated derivative with different reactivity and applications.
2,6-Dimethylpiperidine: A dimethylated derivative with unique steric and electronic properties.
Uniqueness: this compound is unique due to the presence of the neopentyl group, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
2-(2,2-dimethylpropyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)8-9-6-4-5-7-11-9/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVIHSGXAWYJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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